molecular formula C10H10ClNO3 B12274952 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid

Cat. No.: B12274952
M. Wt: 227.64 g/mol
InChI Key: ZCFDWKIRHOBGOQ-UHFFFAOYSA-N
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Description

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is an organic compound with a complex structure that includes a chloro group, a methylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst. This reaction results in the formation of 2-methylamino-5-chlorobenzophenone, which can then be further processed to obtain the desired compound .

Industrial Production Methods

For large-scale production, a green synthesis approach can be employed. This method involves the use of 2-chloro-5-nitrobenzoic acid as the starting material. The chloro group is converted into a hydroxyl group using an aqueous KOH solution, followed by the reduction of the nitro group to an amine using Pd/C. This method is efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C10H10ClNO3/c1-12-9(13)5-6-2-3-8(11)7(4-6)10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZCFDWKIRHOBGOQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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